molecular formula C5H12ClNO2 B1524221 3-Amino-2,2-dimethylpropanoic acid hydrochloride CAS No. 2843-19-8

3-Amino-2,2-dimethylpropanoic acid hydrochloride

Cat. No. B1524221
CAS RN: 2843-19-8
M. Wt: 153.61 g/mol
InChI Key: YYVSXUAJMARYHP-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylpropanoic acid hydrochloride is a chemical compound with the CAS Number 2843-19-8 . It has a molecular weight of 153.61 . The compound is a white to yellow solid and is also known as 2,2-dimethyl-beta-alanine hydrochloride .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2-dimethyl-beta-alanine hydrochloride . The InChI code is 1S/C5H11NO2.ClH/c1-5(2,3-6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 155-157°C . It’s stable under neutral or alkaline conditions, but may hydrolyze under acidic conditions .

Scientific Research Applications

Anticancer Potential

3-Amino-2,2-dimethylpropanoic acid hydrochloride and its derivatives have shown promise in anticancer research. Studies have synthesized various compounds based on its structure, revealing their potential as histone deacetylase inhibitors (HDACIs). These compounds have demonstrated significant inhibitory actions against cancer cells such as colon cancer cells (HCT-116), while sparing non-cancerous cells. This specificity suggests a potential role in targeted cancer therapy. Compounds based on 3-Amino-2,2-dimethylpropanoic acid hydrochloride have been found to act potentially through the HSP90 and TRAP1 mediated signaling pathways, indicating a molecular mechanism of action that could be exploited in cancer treatment (Rayes et al., 2020); (Aboelmagd et al., 2021).

Synthesis and Chemical Properties

Research has been conducted on the synthesis of various derivatives of 3-Amino-2,2-dimethylpropanoic acid hydrochloride, exploring their chemical properties and potential applications. This includes the synthesis of compounds like triazolyl-2,2-dimethyl-3-phenylpropanoates, which have shown antiproliferative activity against various cancer cell lines (El-Rayes et al., 2019). Additionally, studies have been conducted on the preparation of hydrochlorides from related compounds, analyzing their interactions with metals and the resulting chemical structures, which could have implications in drug discovery and development (Warnke & Trojanowska, 1993); (Cheung & Shoolingin‐Jordan, 1997).

Applications in Pharmaceutical Synthesis

The compound and its derivatives have been utilized in the synthesis of pharmaceuticals. For instance, research has shown the synthesis of C(CF3)Me2-substituted heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid, highlighting its utility in pharmaceutical compound preparation (Liu et al., 2018). This kind of research opens pathways for developing new drugs with potential applications in various therapeutic areas.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-2,2-dimethylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-5(2,3-6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVSXUAJMARYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696007
Record name 3-Amino-2,2-dimethylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,2-dimethylpropanoic acid hydrochloride

CAS RN

2843-19-8
Record name 3-Amino-2,2-dimethylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,2-dimethylpropanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Wang, Q Zhao, M Vargas, JO Jones… - Journal of medicinal …, 2016 - ACS Publications
The aryl hydantoin 1 (Ro 13-3978) was identified in the early 1980s as a promising antischistosomal lead compound. However, this series of aryl hydantoins produced antiandrogenic …
Number of citations: 27 pubs.acs.org
C Wang - 2016 - digitalcommons.unmc.edu
Schistosomiasis is a tropical parasitic disease caused by infections with flukes of the genus Schistosoma, affecting as many as 440 million individuals worldwide, with 779 million living …
Number of citations: 2 digitalcommons.unmc.edu

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